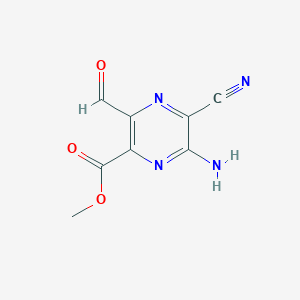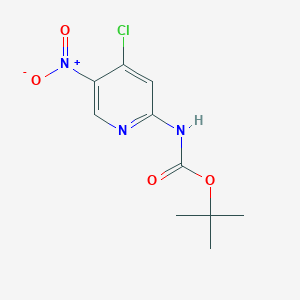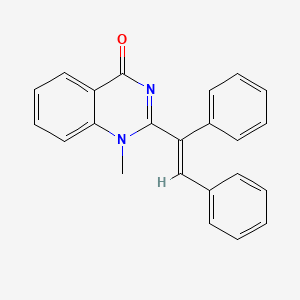![molecular formula C17H16OS B13101838 4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylphenyl with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms 3-(2-methylphenyl)propanoyl chloride.
Thioaldehyde Formation: The next step involves the reaction of 3-(2-methylphenyl)propanoyl chloride with thiobenzaldehyde under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 4-[3-(2-Methylphenyl)propanoyl]thiobenzoic acid.
Reduction: 4-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde: Similar structure with a 4-methylphenyl group instead of a 2-methylphenyl group.
4-[3-(2-Methylphenyl)propanoyl]benzaldehyde: Similar structure without the thio group.
4-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol: Reduced form of the aldehyde group.
Uniqueness
4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 2-methylphenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H16OS |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
4-[3-(2-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-4-2-3-5-15(13)10-11-17(18)16-8-6-14(12-19)7-9-16/h2-9,12H,10-11H2,1H3 |
InChIキー |
ZYOFPRTZOLTEPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



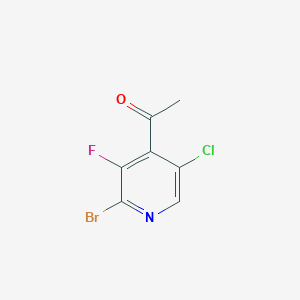
![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)

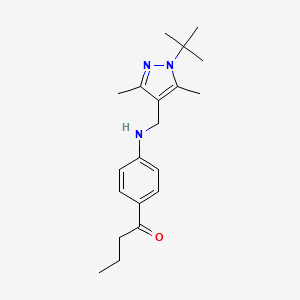

![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)
